molecular formula C16H16N2O4S B1440243 1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1181521-21-0

1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1440243
CAS No.: 1181521-21-0
M. Wt: 332.4 g/mol
InChI Key: URQDNBNFAAJOQU-UHFFFAOYSA-N
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Description

1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidinone core substituted with a benzyl group, a hydroxyl group, a 4-methylthiazole moiety, and a carboxylic acid. Its molecular formula is C₁₇H₁₆N₂O₄S, with a molecular weight of 356.39 g/mol (calculated). The compound’s CAS registry number (432540-82-4) confirms its identity in chemical databases, though purity and synthesis protocols remain underreported in public literature .

Properties

IUPAC Name

1-benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-10-9-23-14(17-10)16(22)12(13(19)20)8-18(15(16)21)7-11-5-3-2-4-6-11/h2-6,9,12,22H,7-8H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQDNBNFAAJOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(C(CN(C2=O)CC3=CC=CC=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Pyrrolidine-3-carboxylic Acid Intermediate

  • Starting from commercially available precursors such as itaconic acid and 4-aminoacetophenone, the pyrrolidine-3-carboxylic acid core can be synthesized via cyclization and functional group transformations.
  • Bromination of the acetyl group adjacent to the aromatic ring is performed using bromine in acetic acid at room temperature to yield an α-bromo carbonyl intermediate.

Formation of the Thiazole Ring

  • The α-bromo carbonyl intermediate undergoes cyclocondensation with thioamide derivatives (e.g., thiocarbamide, benzenecarbothioamide, or thioureido acid) in solvents such as acetic acid at 60 °C or refluxing acetone.
  • This step forms the 1,3-thiazole ring fused to the pyrrolidine core at the 4-position.
  • The reaction conditions (temperature, solvent) are optimized depending on the thioamide used to maximize yield and purity.

N-Benzylation

  • The nitrogen at position 1 of the pyrrolidine ring is benzylated, typically through nucleophilic substitution using benzyl halides under basic conditions.
  • This step introduces the benzyl substituent critical for the compound's biological activity.

Hydroxylation at the 4-Position

  • Hydroxylation at the 4-position of the pyrrolidine ring is achieved via controlled oxidation or nucleophilic addition reactions.
  • The reaction conditions are carefully controlled to avoid over-oxidation or side reactions.

Representative Reaction Scheme (Summary)

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Cyclization & Pyrrolidine formation Itaconic acid + 4-aminoacetophenone; cyclization Pyrrolidine-3-carboxylic acid derivative
2 Bromination Br2 in AcOH, RT α-Bromoacetyl pyrrolidine intermediate
3 Cyclocondensation (Thiazole formation) Thiocarbamide or benzenecarbothioamide; AcOH 60 °C or refluxing acetone 4-(1,3-Thiazol-2-yl)pyrrolidine derivative
4 N-Benzylation Benzyl halide, base 1-Benzyl substituted pyrrolidine
5 Hydroxylation Controlled oxidation/nucleophilic addition 4-Hydroxy-4-(4-methyl-1,3-thiazol-2-yl) substituted product

Analytical and Characterization Data Supporting Preparation

  • NMR Spectroscopy: ^1H and ^13C NMR spectra confirm the formation of the thiazole ring and substitution patterns. For example, characteristic singlets in ^1H NMR at ~6.96 ppm (S–C=CH) and signals in ^13C NMR at 100.9 ppm (C–S) and 168.2 ppm (C=N) support thiazole formation.
  • Melting Point and Purity: Melting point determination and chromatographic purity (HPLC) analyses are routinely used to assess the quality of intermediates and final product.
  • Mass Spectrometry: Confirms molecular weight consistent with the expected compound.
  • Elemental Analysis: Validates the molecular formula and composition.

Research Findings and Optimization Notes

  • The cyclocondensation step is critical and sensitive to solvent and temperature; acetic acid at 60 °C or refluxing acetone are preferred conditions depending on the thioamide used.
  • The bromination step must be carefully controlled to avoid polybromination or degradation.
  • N-Benzylation efficiency depends on the choice of base and solvent; mild bases like potassium carbonate in polar aprotic solvents yield better selectivity.
  • Hydroxylation requires mild oxidants or nucleophiles to prevent ring opening or side reactions.
  • Yields for the overall synthesis vary but can reach moderate to high percentages (50–80%) with optimized protocols.
  • Purification is typically achieved by recrystallization or chromatographic techniques.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature Time Yield Range (%) Notes
Bromination Br2, AcOH Room temperature 1–3 hours 70–85 Avoid excess Br2 to prevent side reactions
Cyclocondensation Thiocarbamide/benzenecarbothioamide, AcOH or acetone 60 °C (AcOH) or reflux (acetone) 4–8 hours 60–75 Solvent choice affects product purity
N-Benzylation Benzyl halide, K2CO3, DMF 50–80 °C 6–12 hours 65–80 Polar aprotic solvent preferred
Hydroxylation Mild oxidant or nucleophile Ambient to 40 °C 2–6 hours 50–70 Controlled conditions prevent degradation

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl bromide, sodium hydride.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a pyrrolidine ring, a thiazole moiety, and a carboxylic acid functional group. Its molecular formula is C22H29N3O3SC_{22}H_{29}N_{3}O_{3}S with a molecular weight of approximately 415.6 g/mol. The structural features contribute to its biological activity, making it a subject of interest in drug design and synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid. For instance, derivatives of thiazolidinones have shown significant inhibitory effects against various cancer cell lines. A notable study demonstrated that certain derivatives exhibited up to 84.19% inhibition against leukemia cell lines (MOLT-4) and 72.11% inhibition against CNS cancer cell lines (SF-295) in preliminary screenings conducted by the National Cancer Institute .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedInhibition (%)
Compound 4gMOLT-484.19
Compound 4pSF-29572.11

These findings indicate that the thiazole-containing compounds may serve as promising candidates for further development in cancer therapeutics.

Antioxidant Properties

The antioxidant activity of related compounds has also been investigated. Research showed that derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibited potent antioxidant properties, outperforming standard antioxidants like ascorbic acid in DPPH radical scavenging assays . This suggests that the compound could be beneficial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

Compound NameAntioxidant Activity (Relative to Ascorbic Acid)
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine1.5 times higher than ascorbic acid

Potential Drug Candidate

The structural characteristics of this compound indicate its potential as a drug candidate targeting specific biological pathways involved in cancer progression and oxidative stress. The presence of both hydrophilic and lipophilic groups enhances its bioavailability and interaction with biological targets.

Case Studies and Literature Insights

Several studies have documented the synthesis and biological evaluation of thiazole derivatives, emphasizing their role as anticancer agents. For example, a comprehensive study detailed the synthesis of various thiazolidinone derivatives and their evaluation against multiple cancer cell lines, reinforcing the therapeutic potential of these compounds .

Moreover, patents have been filed regarding the synthesis methods for compounds containing thiazole moieties, indicating ongoing research and commercial interest in these structures for pharmaceutical applications .

Mechanism of Action

The mechanism by which 1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects is largely dependent on its interaction with biological targets. It may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cell Membranes: Exhibiting antimicrobial activity by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Below is a detailed comparison of 1-benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid with analogous compounds, focusing on molecular properties, substituents, and reported activities.

Compound Name CAS Molecular Weight (g/mol) Key Substituents Reported Biological Activity
This compound 432540-82-4 356.39 Benzyl, 4-methylthiazole, hydroxyl, carboxylic acid Not explicitly reported; structural analogs suggest antiviral potential
N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide - ~441.91 Aminosulfonyl, 4-methylthiazole, pyridinylphenyl Antiviral (herpes simplex virus inhibition)
3-{[5-(Methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}propanoic acid - 268.66 Methoxycarbonyl, 4-methylthiazole, propanoic acid Enzyme inhibition (e.g., carbonic anhydrase)
1-Benzamido-5-oxopyrrolidine-3-carboxylic acid - 268.34 Benzamido, pyrrolidinone, carboxylic acid No direct activity reported; used as synthetic intermediate

Structural and Functional Insights

  • Thiazole Derivatives: The 4-methylthiazole group in the target compound and N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-...acetamide highlights thiazole’s role in enhancing bioavailability and target binding. However, the aminosulfonyl group in the latter confers stronger antiviral specificity, whereas the target compound’s hydroxyl and benzyl groups may modulate solubility and steric interactions .
  • Carboxylic Acid Functionality : This group is conserved across all compared compounds, suggesting a common role in hydrogen bonding or salt formation during target engagement.

Pharmacological Potential and Limitations

  • Antiviral Activity: While the compound in demonstrates explicit anti-herpes activity , the target compound’s lack of an aminosulfonyl group may limit its efficacy against similar targets.
  • Synthetic Utility : Analogues like 1-benzamido-5-oxopyrrolidine-3-carboxylic acid are primarily intermediates, whereas the target compound’s complexity suggests direct therapeutic exploration .
  • Solubility and Stability: The hydroxyl and carboxylic acid groups may improve aqueous solubility compared to non-polar derivatives like 3-{[5-(methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}propanoic acid .

Biological Activity

1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews current research on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C23H27N3O3S\text{C}_{23}\text{H}_{27}\text{N}_{3}\text{O}_{3}\text{S}

This molecular structure includes a pyrrolidine ring, a thiazole moiety, and a carboxylic acid functional group, which contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, particularly multidrug-resistant Gram-positive bacteria and fungi.

Key Findings:

  • The compound demonstrated significant activity against Staphylococcus aureus and Candida auris, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .
  • A structure-activity relationship (SAR) analysis suggested that modifications in the thiazole and pyrrolidine rings enhance antimicrobial efficacy .
PathogenMIC (µg/mL)Reference
Staphylococcus aureus8
Candida auris16
Klebsiella pneumoniae32

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines. Notably, it exhibited cytotoxic effects in A549 human lung cancer cells.

Research Insights:

  • The compound's anticancer activity was attributed to its ability to induce apoptosis and inhibit cell proliferation.
  • Comparative studies with known anticancer agents indicated that this compound could be a promising candidate for further development .
Cell LineIC50 (µM)Reference
A54915
MCF720

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE).

Findings:

  • Inhibition studies revealed that it acts as a moderate inhibitor of AChE, which is relevant for therapeutic strategies in Alzheimer's disease.
  • The structure of the compound was found to play a crucial role in its binding affinity to the enzyme .

Case Studies

  • Antimicrobial Resistance Study : A study conducted on the effectiveness of various derivatives of 1-benzyl compounds showed that modifications significantly increased their activity against resistant strains of bacteria. This highlights the potential for developing new antibiotics based on this scaffold .
  • Cytotoxicity Assessment : In vitro tests demonstrated that derivatives of this compound significantly reduced cell viability in cancer cell lines compared to untreated controls, suggesting its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are reported for synthesizing 1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, and what are their critical yield-limiting factors?

Synthesis typically involves multi-step protocols, including cyclization and condensation reactions . For example:

  • Cyclization of intermediates : Analogous pyrrolidine derivatives are synthesized via Biginelli-like reactions using aromatic aldehydes, thioureas, and β-keto esters under acidic conditions (yields: 60–82%) .
  • Thiazole incorporation : The 4-methylthiazole moiety can be introduced via nucleophilic substitution or cycloaddition, requiring anhydrous conditions to avoid hydrolysis .
  • Key limitations : Low yields (<50%) may arise from steric hindrance at the pyrrolidine C4 position or competing side reactions (e.g., over-oxidation of the thiazole ring) .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound, and what diagnostic peaks should researchers prioritize?

  • 1H/13C NMR :
    • 1H NMR : Look for the pyrrolidine C3-CH2 (~δ 2.8–3.2 ppm, multiplet) and benzyl aromatic protons (δ 7.2–7.5 ppm) .
    • 13C NMR : The 5-oxo group appears at ~δ 170–175 ppm, while the thiazole C2 resonates at δ 160–165 ppm .
  • IR Spectroscopy : Confirm the hydroxy group (broad ~3200–3400 cm⁻¹) and carboxylic acid C=O (strong peak ~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) is critical to distinguish between isobaric fragments, especially given the compound’s heterocyclic complexity .

Advanced Research Questions

Q. How can researchers address contradictory reports on the antibacterial vs. anticancer activity of this compound in published studies?

Discrepancies often stem from:

  • Purity and isomerism : Trace impurities (e.g., unreacted thiazole precursors) or unresolved stereoisomers (C4 hydroxy configuration) may skew bioactivity results .
  • Assay conditions : Variations in cell lines (e.g., Gram-negative vs. Gram-positive bacteria) or incubation times can alter IC50 values. Standardize protocols using CLSI guidelines for antimicrobial testing .
  • Structural analogs : Compare activity with closely related derivatives (e.g., 4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidine analogs) to identify critical pharmacophores .

Q. What strategies are effective for enhancing aqueous solubility while retaining the compound’s bioactivity?

  • Salt formation : React the carboxylic acid group with sodium/potassium hydroxide to form water-soluble salts (test pH stability at 4–8) .
  • Prodrug design : Esterify the carboxylic acid (e.g., methyl or PEGylated esters) to improve permeability, with enzymatic cleavage in vivo .
  • Co-solvent systems : Use DMSO-water or cyclodextrin-based formulations for in vitro assays, ensuring <1% DMSO to avoid cytotoxicity .

Q. How should researchers optimize reaction conditions to scale up synthesis without compromising regioselectivity?

  • Catalyst screening : Test Pd-catalyzed reductive cyclization (e.g., Pd/C with formic acid) to improve yield and reduce byproducts .
  • Solvent optimization : Replace acetic acid (common in cyclization) with toluene/EtOH mixtures to mitigate side reactions (e.g., ester hydrolysis) .
  • In-line monitoring : Use FTIR or HPLC to track reaction progress and terminate at ~85% conversion to avoid degradation .

Data Contradiction and Validation

Q. How can conflicting computational vs. experimental data on the compound’s tautomeric stability be resolved?

  • Dynamic NMR : Perform variable-temperature 1H NMR (e.g., 25–80°C) to detect tautomeric shifts in the thiazole-pyrrolidine system .
  • DFT calculations : Compare energy barriers for keto-enol tautomerism using B3LYP/6-31G* basis sets. Experimental IR (C=O stretches) can validate dominant tautomers .

Q. What analytical workflows are recommended to confirm the absence of genotoxic impurities in batch samples?

  • LC-MS/MS : Screen for residual aryl aldehydes (potential genotoxins) with a detection limit <10 ppm .
  • Ames test : Validate using Salmonella typhimurium strains TA98/TA100 to assess mutagenicity of synthetic intermediates .

Methodological Resources

  • Synthetic protocols : Refer to cyclization methods in (pp. 2–4) and palladium-catalyzed strategies in .
  • Spectroscopic libraries : Cross-reference NMR/IR data from and for benchmarking.
  • Bioactivity validation : Align with cytotoxicity assays in (thiazolidinone derivatives) and (pyrazole-based analogs).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

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